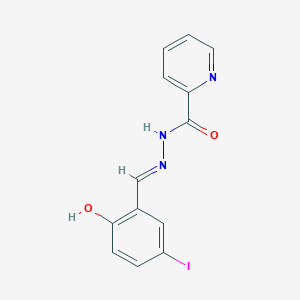![molecular formula C20H18N2O3 B6014226 N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6014226.png)
N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as E-3810, is a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases characterized by abnormal angiogenesis.
作用機序
N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide acts as a potent inhibitor of VEGFR and FGFR tyrosine kinases, which play a critical role in angiogenesis. By inhibiting these kinases, this compound blocks the signaling pathways that promote the growth and survival of endothelial cells, which are the cells that form the inner lining of blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
実験室実験の利点と制限
One of the major advantages of N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide for lab experiments is its specificity for VEGFR and FGFR tyrosine kinases, which makes it a useful tool for studying the role of these kinases in angiogenesis and cancer. However, one limitation of this compound is that it may have off-target effects on other kinases and cellular processes, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Finally, there is ongoing research into the synthesis of analogs and derivatives of this compound that may have improved potency, selectivity, and pharmacokinetic properties.
合成法
N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis method involves the use of a palladium-catalyzed coupling reaction, followed by a cyclization reaction to form the pyrroloquinoline core structure. The final step involves the addition of the ethoxyphenyl and carboxamide groups to the core structure.
科学的研究の応用
N-(4-ethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, and colon cancer cells. In animal models, this compound has demonstrated significant anti-tumor activity and has been shown to inhibit angiogenesis, the process by which tumors develop a blood supply.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-15-8-6-14(7-9-15)21-20(24)17-12-22-11-10-13-4-3-5-16(18(13)22)19(17)23/h3-9,12H,2,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOMOXCWGOEPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN3CCC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014143.png)

![[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6014161.png)
![6-(1-piperidinylcarbonyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6014165.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(3,5-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6014181.png)
![5-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-2,6-dimethyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6014189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6014195.png)
![{[2-({3-[(2-hydroxyethyl)thio]-5-nitrophenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B6014208.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6014214.png)
![1-ethyl-3-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6014220.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B6014234.png)

![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(1R*,2S*)-2-phenylcyclohexyl]acetamide](/img/structure/B6014245.png)
![methyl N-methyl-N-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B6014265.png)
